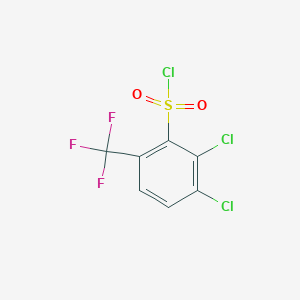
2-Fluoro-5-methyl-3-(trifluoromethyl)phenylacetonitrile
Overview
Description
2-Fluoro-5-methyl-3-(trifluoromethyl)phenylacetonitrile (FMFPA) is an organic compound that has been studied extensively in the scientific research community due to its unique properties and potential applications. FMFPA is a fluorinated acetonitrile that has a variety of uses in the laboratory setting, ranging from synthesis to biochemical and physiological studies.
Scientific Research Applications
Chemical Reactivity and Formation of Impurities
- A study reported unusual reactivity of a similar compound, 2-fluoro-4-(trifluoromethyl)-phenylacetonitrile, which led to the loss of three fluorine atoms and the formation of a trimeric compound. This was analyzed using NMR and MS/MS studies, proposing an unprecedented mechanism (Stazi et al., 2010).
Electrochemical Fluorination
- Electrochemical fluorination has been explored as a method for modifying compounds including the use of tetrabutylammonium fluoride (TBAF). This approach was tested on various compounds, including 2-fluoro-2-(phenylthio)acetate, demonstrating the influence of several parameters like oxidation potential and temperature (Balandeh et al., 2017).
Synthesis of Fluorinated Compounds
- The synthesis of trifluoromethylated analogues of organic compounds, including pyrimidin-2(1H)-ones, has been investigated. This research presents methods for creating complex fluorinated structures, which are important in various fields like pharmaceuticals (Sukach et al., 2015).
Fluoromethylation of C-C Multiple Bonds
- Studies have focused on the catalytic fluoromethylation of carbon-carbon multiple bonds. This process is significant in creating structurally diverse organofluorine compounds, which are valuable in medicinal chemistry (Koike & Akita, 2016).
High-Performance Polymer Synthesis
- Research on the synthesis of high glass-transition temperature polymers using bisfluoro monomers has been conducted. These polymers exhibit outstanding thermal stability and solubility in organic solvents, making them suitable for various industrial applications (Huang et al., 2007).
properties
IUPAC Name |
2-[2-fluoro-5-methyl-3-(trifluoromethyl)phenyl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F4N/c1-6-4-7(2-3-15)9(11)8(5-6)10(12,13)14/h4-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIVGYQVRNXNXCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C(F)(F)F)F)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-5-methyl-3-(trifluoromethyl)phenylacetonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















